molecular formula C12H15NO4 B1200448 4-[(4-Methoxybenzoyl)amino]butanoic acid CAS No. 72432-14-5

4-[(4-Methoxybenzoyl)amino]butanoic acid

Cat. No. B1200448
CAS RN: 72432-14-5
M. Wt: 237.25 g/mol
InChI Key: DZTVZKSCFQIBMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-Methoxybenzoyl)amino]butanoic acid analogs involves strategic steps that ensure the introduction of functional groups at specific positions on the molecule. For instance, the stereoselective synthesis of a conformationally constrained analogue of aspartic acid involves a regioselective 1,3-dipolar cycloaddition, followed by condensation and highly stereoselective nucleophilic attacks to introduce the amino and carboxylic acid functionalities (Conti et al., 2007). This method highlights the complexity and precision required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid and its derivatives is pivotal in determining their chemical behavior and interactions. Vibrational spectroscopy studies, including FTIR and FT-Raman, provide insights into the fundamental modes, combinations, and overtone bands of similar compounds, enabling a deeper understanding of their structural characteristics (Poiyamozhi et al., 2012).

Chemical Reactions and Properties

4-[(4-Methoxybenzoyl)amino]butanoic acid and related compounds participate in various chemical reactions, highlighting their reactivity and potential for further modification. The electrochemical study and synthesis of compounds demonstrate the ability of these molecules to undergo reactions such as electro-decarboxylation, highlighting their versatile chemical properties (Golabi & Nematollahi, 1997).

Physical Properties Analysis

The physical properties of 4-[(4-Methoxybenzoyl)amino]butanoic acid derivatives, such as melting points, solubility, and crystallinity, are essential for their application in different fields. Studies on related compounds, like the synthesis and stereochemistry of methacrylic polymers derived from aminosalicylic acids, provide valuable insights into how structural differences affect physical properties like glass transition temperatures (Elvira & Román, 1997).

Scientific Research Applications

Methionine and Its Analogues

Research focusing on methionine sources such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) offers insights into the chemical, metabolic, and nutritional aspects of amino acid bioefficacy. These studies underscore the differences in absorption, enzymatic conversion, and utility by organisms, suggesting a framework for investigating similar attributes in 4-[(4-Methoxybenzoyl)amino]butanoic acid (Vázquez-Añón et al., 2017).

Parabens and Their Environmental Impact

The environmental persistence and biological effects of parabens, structurally related to benzoic acid derivatives, have been extensively reviewed. This includes their occurrence, fate, and behavior in aquatic environments, providing a model for assessing the environmental impact and biodegradability of 4-[(4-Methoxybenzoyl)amino]butanoic acid (Haman et al., 2015).

Pharmacological Activities of Phenolic Compounds

Gallic acid and vanillic acid, both phenolic compounds, have been recognized for their potent anti-inflammatory properties and pharmacological activities. This highlights the potential for 4-[(4-Methoxybenzoyl)amino]butanoic acid to exhibit similar biological activities, given its structural features that may allow for antioxidant or anti-inflammatory effects (Bai et al., 2020); (Ingole et al., 2021).

Sorption and Biodegradation Studies

Research on the sorption of herbicides and their degradation products offers a methodological basis for studying the environmental fate of 4-[(4-Methoxybenzoyl)amino]butanoic acid. Understanding how similar compounds interact with soil and organic matter can inform environmental risk assessments and degradation pathways (Werner et al., 2012).

properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTVZKSCFQIBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222721
Record name N-anisoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxybenzoyl)amino]butanoic acid

CAS RN

72432-14-5
Record name 4-p-Anisamidobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72432-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Anisoyl-GABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-anisoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.2 g. of p-methoxybenzoyl chloride are added at 30° C. in one portion while stirring well to 30.9 g. of 4-amino-butyric acid, 24.0 g. of sodium hydroxide and 300 ml. of ion-free water. After 2 hours, the mixture is acidified with 75 ml. of concentrated hydrochloric acid at a temperature below 10° C. The precipitate is filtered off, washed ion-free with water, dried in a drying oven at 65° C. over phosphorus pentoxide and then recrystallized from 45 ml. of acetone/low-boiling petroleum ether (3:1). There is obtained 4-(p-methoxybenzoylamino)butyric acid having a melting point of 120.5°-122° C.
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